Nhs-fluorescein

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

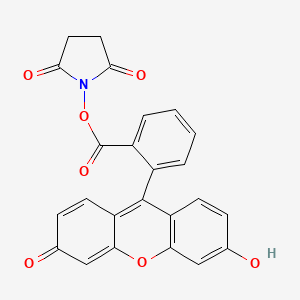

NHS-Fluorescein (5/6-carboxyfluorescein succinimidyl ester) is a fluorescent dye widely used for labeling primary amines in biomolecules such as proteins, antibodies, and peptides . Its structure features a fluorescein backbone conjugated to an N-hydroxysuccinimide (NHS) ester group, enabling covalent bonding with lysine residues or N-terminal amines under mild alkaline conditions (pH 7.0–9.0) . This compound exhibits an excitation wavelength of 494 nm and emission at 518 nm, with a high extinction coefficient (>70,000 M⁻¹cm⁻¹), making it suitable for sensitive detection in fluorescence microscopy, flow cytometry, Western blotting, and ELISA . Its applications span diverse fields, including cancer research (e.g., antibody labeling for lymphoma imaging ) and nanotechnology (e.g., nanoparticle staining ).

准备方法

Synthetic Routes and Reaction Conditions

Nhs-fluorescein is synthesized by reacting fluorescein with N-hydroxysuccinimide (NHS) in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction typically occurs in an anhydrous solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at slightly alkaline pH values (pH 7-9). The resulting product is a stable NHS-ester of fluorescein .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is often purified using high-performance liquid chromatography (HPLC) to achieve the desired quality for research and commercial applications .

化学反应分析

Types of Reactions

Nhs-fluorescein primarily undergoes acylation reactions with primary amines. The NHS-ester group reacts efficiently with amino groups in proteins, forming stable amide bonds. This reaction is favored in slightly alkaline conditions (pH 7-9) and results in the release of N-hydroxysuccinimide .

Common Reagents and Conditions

Reagents: N-hydroxysuccinimide, fluorescein, dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

Conditions: Anhydrous solvents (DMF, DMSO), pH 7-9, room temperature

Major Products

The primary product of the reaction between this compound and proteins is a fluorescently labeled protein with a stable amide linkage. This product is used in various fluorescence-based assays and imaging techniques .

科学研究应用

Nhs-fluorescein has a wide range of applications in scientific research:

Chemistry: Used as a fluorescent probe to study molecular interactions and reaction mechanisms.

Biology: Employed in labeling proteins, nucleic acids, and other biomolecules for fluorescence microscopy and flow cytometry.

Medicine: Utilized in diagnostic assays, including immunofluorescence and Western blotting, to detect specific proteins and antibodies.

Industry: Applied in the development of biosensors and other analytical devices for detecting biological and chemical substances .

作用机制

The mechanism of action of Nhs-fluorescein involves the formation of a stable amide bond between the NHS-ester group and primary amines in proteins. This reaction results in the covalent attachment of the fluorescein dye to the protein, allowing for its detection and visualization using fluorescence-based techniques. The excitation and emission wavelengths of fluorescein (494 nm and 518 nm, respectively) enable its use in various fluorescence assays .

相似化合物的比较

NHS-Fluorescein vs. Fluorescein Isothiocyanate (FITC)

FITC (5/6-fluorescein isothiocyanate) is a classical amine-reactive fluorescein derivative. Below is a detailed comparison based on chemical properties, reactivity, and applications:

Table 1: Key Differences Between this compound and FITC

Key Findings:

- Reactivity and Stability: this compound’s NHS ester group provides superior specificity for primary amines compared to FITC’s isothiocyanate, which can react with thiols and hydroxyls, leading to non-specific labeling . The resulting amide bond (this compound) is more stable than FITC’s thiourea linkage, reducing signal degradation over time .

- Solubility and Protocol Flexibility : FITC’s aqueous solubility simplifies labeling workflows for solvent-sensitive proteins, whereas this compound often requires organic solvents like DMF, which may denature some biomolecules .

- Conjugation Efficiency : Studies demonstrate efficient this compound labeling with molar ratios of 15:1 (dye-to-protein), achieving a labeling ratio of 7:1 for streptavidin and precise antibody conjugation for lymphoma imaging .

Other Amine-Reactive Fluorescein Derivatives

While this compound and FITC dominate the market, newer derivatives like 5-FAM SE (structurally similar to this compound) offer comparable properties but lack extensive comparative studies in the literature reviewed.

生物活性

NHS-fluorescein, an amine-reactive derivative of fluorescein, is widely used in biological research for labeling proteins and other biomolecules. This compound is characterized by its ability to form stable covalent bonds with primary amines, making it a crucial tool in various applications such as fluorescence microscopy, flow cytometry, and enzyme-linked immunosorbent assays (ELISA). This article explores the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.

This compound is classified as a fluorescent probe with the molecular formula C24H15NO7 and a molecular weight of approximately 433.38 g/mol. The compound features an N-hydroxysuccinimide (NHS) ester functional group that enhances its reactivity towards primary amines under physiological conditions, allowing for site-specific labeling of proteins.

The mechanism by which this compound labels proteins involves the following steps:

- Activation : The NHS ester group reacts with primary amines on the target protein, forming a stable amide bond.

- Fluorescence : Upon excitation at a specific wavelength (typically around 490 nm), this compound emits fluorescence at approximately 520 nm, allowing for detection and quantification.

- Stability : Compared to other fluorescein derivatives like FITC (fluorescein isothiocyanate), this compound provides greater specificity and stability in biological systems due to its selective reactivity with amines .

Applications in Biological Research

This compound is utilized in various applications, including:

- Protein Labeling : It enables the visualization of protein localization and dynamics within cells.

- Flow Cytometry : Used for tagging antibodies in immunological assays.

- Microscopy : Facilitates imaging techniques to study cellular processes.

Study 1: Site-Specific Protein Labeling

A study published in Nature demonstrated the effectiveness of this compound in site-specific protein labeling. Researchers labeled different forms of the WWP2 protein to evaluate its interactions with n-PTEN. The results indicated that the labeled proteins maintained their enzymatic activity while providing insights into their structural dynamics through fluorescence anisotropy measurements .

| Protein Form | KD (μM) | Fluorescence Intensity |

|---|---|---|

| F-ΔC2-WWP2 | 69 | High |

| F-ΔC2/Δ2,3-linker-WWP2 | 120 | Moderate |

Study 2: pH-Sensitive Probes

Another research effort explored the use of fluorescein derivatives, including this compound, as pH-sensitive probes for biological applications. The study highlighted the compound's ability to monitor pH changes within cellular environments effectively. This capability is critical for understanding cellular metabolism and signaling pathways .

Comparative Analysis with Other Fluorescent Probes

The following table compares this compound with other common fluorescent probes:

| Property | This compound | FITC | Carboxyfluorescein |

|---|---|---|---|

| Reactivity | High (amines) | Moderate | High |

| Stability | High | Moderate | High |

| Emission Wavelength | 520 nm | 520 nm | 515 nm |

| Common Applications | Protein labeling | Antibody tagging | pH monitoring |

常见问题

Q. What are the optimal pH conditions for NHS-Fluorescein conjugation to primary amines, and how do deviations affect labeling efficiency?

Basic

this compound reacts efficiently with primary amines (e.g., lysine residues) under mildly alkaline conditions (pH 7.0–9.0). At pH <7, the reaction slows due to protonation of amine groups, reducing nucleophilicity. Above pH 9, hydrolysis of the NHS ester competes with conjugation, lowering yield . To optimize, use buffers like PBS (pH 7.4) or bicarbonate (pH 8.3). Deviations outside this range require post-reaction purification (e.g., size-exclusion chromatography) to remove unreacted dye .

Q. How can researchers quantify the labeling efficiency of this compound on biomolecules like antibodies?

Basic

Labeling efficiency (dye-to-protein ratio, D/P) is calculated spectrophotometrically:

- Measure absorbance at 280 nm (protein) and 494 nm (fluorescein).

- Use the formula:

D/P=ε494×(A280−0.35×A494)A494×ε280

where ε494=70,000M−1cm−1 and ε280 is protein-specific. Validate with SDS-PAGE under UV light to visualize labeled bands .

Q. What methodological strategies ensure the stability of this compound conjugates in long-term studies?

Advanced

this compound conjugates degrade via hydrolysis or photobleaching. To mitigate:

- Storage : Keep at 4°C in dark, anhydrous conditions (lyophilized if possible). Avoid freeze-thaw cycles .

- Stability Monitoring : Use fluorescence spectroscopy to track emission intensity (518 nm) over time. Compare with freshly labeled controls. For proteins, perform functional assays (e.g., binding kinetics) to confirm integrity .

Q. How should researchers design controls to validate specificity in this compound-based assays?

Advanced

- Negative Controls : Use unlabeled primary antibodies or competitive inhibition with excess unlabeled antigen.

- Background Controls : Include samples treated with this compound but no target biomolecule.

- Cross-Reactivity Checks : Test against structurally similar off-target proteins. For microscopy, include secondary antibody-only controls to rule out nonspecific binding .

Q. What analytical approaches reconcile conflicting data on this compound’s fluorescence quantum yield?

Advanced

Discrepancies in quantum yield often arise from solvent polarity, pH, or impurities. Standardize conditions:

- Use 0.1 M NaOH (pH 13) for maximum fluorescence.

- Compare with reference standards (e.g., quinine sulfate).

- Validate instrument settings (e.g., slit widths, detector sensitivity) across labs .

Q. What spectroscopic techniques are essential for characterizing this compound-labeled proteins?

Basic

- Absorbance Spectroscopy : Confirm labeling via peak at 494 nm.

- Fluorescence Lifetime Imaging (FLIM) : Assess environmental sensitivity (e.g., pH changes).

- Circular Dichroism (CD) : Verify that labeling does not alter protein secondary structure .

Q. How can computational models predict this compound’s behavior in complex matrices?

Advanced

Molecular dynamics (MD) simulations model dye-protein interactions to predict conjugation sites and steric effects. Pair with experimental validation:

- Use docking software (e.g., AutoDock) to identify reactive lysines.

- Compare predicted vs. observed D/P ratios via mass spectrometry .

Q. What are best practices for data management in collaborative this compound studies?

Advanced

- Metadata Standards : Document dye lot numbers, conjugation protocols, and storage conditions using FAIR principles.

- Repositories : Use platforms like Chemotion or RADAR4Chem for raw fluorescence data and spectra .

Q. How do this compound and FITC differ in reactivity and stability?

Basic

- Reactivity : this compound’s succinimidyl ester reacts more selectively with amines than FITC’s isothiocyanate, reducing side reactions with thiols.

- Stability : this compound forms stable amide bonds, while FITC’s thiourea linkage is prone to hydrolysis. However, FITC is cheaper for short-term assays .

Q. How does molar excess of this compound impact biomolecule functionality?

Advanced

Excess dye (e.g., >20-fold molar ratio) can:

属性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 2-(3-hydroxy-6-oxoxanthen-9-yl)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H15NO7/c26-13-5-7-17-19(11-13)31-20-12-14(27)6-8-18(20)23(17)15-3-1-2-4-16(15)24(30)32-25-21(28)9-10-22(25)29/h1-8,11-12,26H,9-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQTBINYMFPKLQD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)C2=CC=CC=C2C3=C4C=CC(=O)C=C4OC5=C3C=CC(=C5)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H15NO7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。